molecular formula C12H12Cl2N2OS2 B2812940 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide CAS No. 327103-36-6

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide

Cat. No. B2812940
CAS RN: 327103-36-6
M. Wt: 335.26
InChI Key: AQMSBYRYGRMVRV-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide” is a compound that has gained popularity in scientific research. It is related to the thiazole scaffold, which has been extensively studied for its diverse biological activities . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

Thiazoles, including “N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide”, can be synthesized through various methods . For instance, a series of 2-substituted 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles, including “N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Specifically, it was tested against various microorganisms. Compound (3b) demonstrated moderate activity against Bacillus subtilis and Penicillium fimorum, with inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds did not exhibit significant activity against the tested microbes .

Antioxidant Potential

Several synthesized compounds, including (2a) and (2e), displayed excellent antioxidant activity. Compound (2a) achieved 95.2% antioxidant activity, while (2e) reached 96.3%. These results are comparable to the control (ascorbic acid) and highlight the potential of this compound as an antioxidant agent .

Molecular Docking Studies

To explore the possibility of using this compound as a drug, molecular docking studies were conducted. The compounds were evaluated for their affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51), an enzyme involved in sterol biosynthesis. Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies, suggesting their potential as drug candidates .

Cytotoxicity

While not explicitly mentioned in the provided literature, it’s worth investigating the cytotoxic activity of this compound. Similar derivatives have shown cytotoxic effects against cancer cell lines, so further studies could explore its potential in this area .

Biological Properties

Given the compound’s structural features (including the thiophene and thiazole moieties), it may possess other biological activities such as anti-inflammatory or analgesic effects. Investigating these properties could provide valuable insights .

Structural Modifications

Researchers may explore structural modifications to enhance specific properties. By altering functional groups or substituents, scientists can fine-tune the compound’s behavior for targeted applications .

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS2/c1-12(2,3)10(17)16-11-15-7(5-18-11)6-4-8(13)19-9(6)14/h4-5H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMSBYRYGRMVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

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